Open-State Channel Blockade: Fendiline Exhibits State-Dependent L-Type Calcium Channel Inhibition Distinct from Verapamil
In rat ventricular cardiomyocytes, fendiline preferentially blocks L-type calcium channels in the open state, whereas verapamil blocks the inactivated state. In the presence of the calcium channel agonist BayK8644 (10 μM), which favors a conducting channel state, the potency ratio of fendiline/verapamil was inverted, indicating enhanced efficacy of fendiline under these conditions [1]. Furthermore, in single-channel recordings, fendiline (1 μM) reduced mean open time by 34% and the ensemble average current by 43%, while verapamil (1 μM) was ineffective under the same conditions [2].
| Evidence Dimension | L-type calcium channel blockade (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 μM (in the presence of BayK8644) |
| Comparator Or Baseline | Verapamil: IC50 = 0.9 μM (in the presence of BayK8644) |
| Quantified Difference | Verapamil is ~15-fold more potent than fendiline at baseline; potency ratio inverted in the presence of BayK8644. |
| Conditions | Whole-cell patch-clamp of rat ventricular cardiomyocytes, with and without BayK8644 (10 μM). |
Why This Matters
The unique open-state blockade mechanism of fendiline offers a distinct pharmacological tool for dissecting calcium channel gating and for applications where state-dependent modulation is critical.
- [1] Di Lisa F, et al. Open state block by fendiline of L-type Ca++ channels in ventricular myocytes from rat heart. J Pharmacol Exp Ther. 1997;283(3):1290-1297. View Source
- [2] Di Lisa F, et al. Open state block by fendiline of L-type Ca++ channels in ventricular myocytes from rat heart. J Pharmacol Exp Ther. 1997;283(3):1290-1297. View Source
